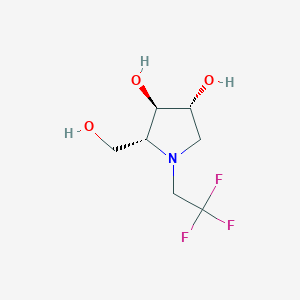
(2R,3R,4R)-2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R,4R)-2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as L-THP or trifluoroethylpyrrolidine, and it is a chiral molecule that has two enantiomers.
Wirkmechanismus
The mechanism of action of (2R,3R,4R)-2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol is not fully understood. However, it is believed that it acts as a nucleophile in various reactions due to the presence of the hydroxymethyl and pyrrolidine groups.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of (2R,3R,4R)-2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol. However, it has been reported to exhibit low toxicity and high stability under various conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (2R,3R,4R)-2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol is its chiral nature, which makes it a useful building block in the synthesis of biologically active compounds. It is also stable under various conditions, which makes it a useful precursor in the synthesis of pharmaceuticals and agrochemicals. However, one of the limitations of this compound is its high cost, which can limit its use in large-scale synthesis.
Zukünftige Richtungen
There are several future directions for the research of (2R,3R,4R)-2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol. One of the future directions is the development of new synthesis methods that are more cost-effective and efficient. Another future direction is the exploration of its potential applications in the synthesis of new drugs and agrochemicals. Furthermore, the mechanism of action and biochemical and physiological effects of this compound can be further studied to gain a better understanding of its potential applications.
Synthesemethoden
The synthesis of (2R,3R,4R)-2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol involves the reaction of (R)-glycidol and (R)-3,4-dihydroxyproline in the presence of a Lewis acid catalyst. The reaction yields a mixture of diastereomers, which can be separated by column chromatography. The (2R,3R,4R) diastereomer is obtained as a white solid with a high yield and purity.
Wissenschaftliche Forschungsanwendungen
(2R,3R,4R)-2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol has been used in various scientific research applications due to its unique properties. It has been used as a chiral building block in the synthesis of biologically active compounds. It has also been used as a ligand in asymmetric catalysis reactions. Furthermore, it has been used as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Eigenschaften
CAS-Nummer |
188905-25-1 |
|---|---|
Produktname |
(2R,3R,4R)-2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol |
Molekularformel |
C7H12F3NO3 |
Molekulargewicht |
215.17 g/mol |
IUPAC-Name |
(2R,3R,4R)-2-(hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol |
InChI |
InChI=1S/C7H12F3NO3/c8-7(9,10)3-11-1-5(13)6(14)4(11)2-12/h4-6,12-14H,1-3H2/t4-,5-,6-/m1/s1 |
InChI-Schlüssel |
ITBZTMURQMEUAL-HSUXUTPPSA-N |
Isomerische SMILES |
C1[C@H]([C@@H]([C@H](N1CC(F)(F)F)CO)O)O |
SMILES |
C1C(C(C(N1CC(F)(F)F)CO)O)O |
Kanonische SMILES |
C1C(C(C(N1CC(F)(F)F)CO)O)O |
Synonyme |
3,4-Pyrrolidinediol, 2-(hydroxymethyl)-1-(2,2,2-trifluoroethyl)-, (2R,3R,4R)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Methoxyindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B69689.png)
![4-(3-Trifluoromethyl-4H-thiochromeno[4,3-c]pyrazol-1-yl)-benzenesulfonamide](/img/structure/B69691.png)
![Tert-butyl N-[(E)-4,4-dimethylpent-2-enyl]carbamate](/img/structure/B69692.png)
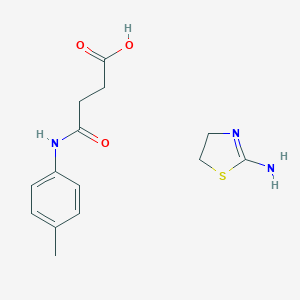
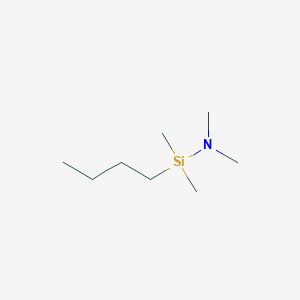
![Imidazo[1,2-B]pyridazine-6-carbaldehyde](/img/structure/B69698.png)
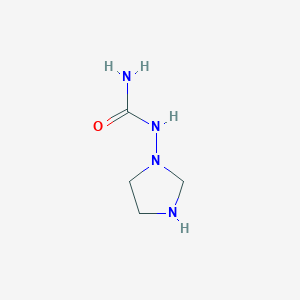
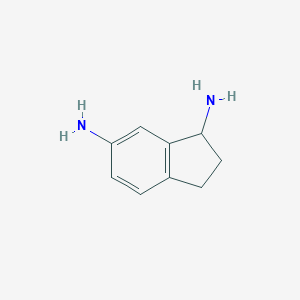
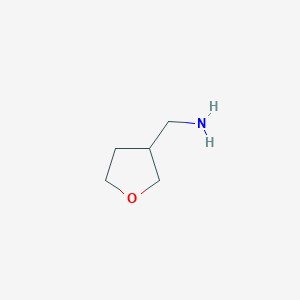
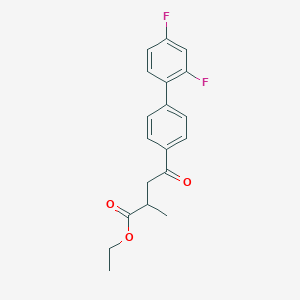
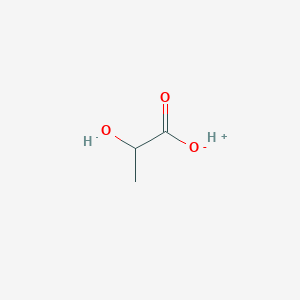
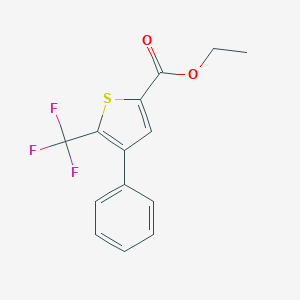
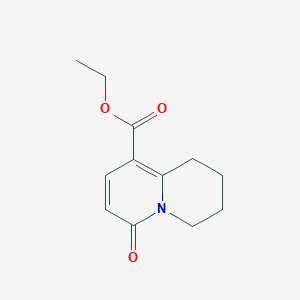
![4-[2-(Morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonyl chloride](/img/structure/B69728.png)